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Compound of Interest

Compound Name:
3-Fluoro-2-

(methoxymethoxy)benzaldehyde

Cat. No.: B13437012

Get Quote

Physicochemical Profile & Synthetic Utility in Drug
Discovery
Executive Summary
3-Fluoro-2-(methoxymethoxy)benzaldehyde (CAS: 1566473-91-3) is a specialized

fluorinated building block used primarily in the synthesis of benzoxaboroles and complex

heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its structural core features a

benzaldehyde moiety with a fluorine atom at the C3 position and a methoxymethoxy (MOM)

protecting group at the C2 position.

The MOM group is critical here: it masks the reactive phenolic hydroxyl group, preventing

interference during harsh downstream reactions (such as lithiation or Grignard additions) while

remaining easily removable under mild acidic conditions to restore the free phenol.

Physicochemical Specifications
The precise molecular weight is a fundamental parameter for stoichiometric calculations in

synthesis and identity confirmation via Mass Spectrometry (MS).
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Molecular Data Table
Property Value Notes

Chemical Formula C₉H₉FO₃

Average Molecular Weight 184.17 g/mol
Used for molarity/stoichiometry

calculations.

Monoisotopic Mass 184.0536 Da
Used for High-Resolution Mass

Spectrometry (HRMS).

CAS Number 1566473-91-3 Unique identifier.

Appearance Colorless to pale yellow oil
Low melting point solid upon

high purification.

Solubility DCM, THF, Ethyl Acetate Insoluble in water.

Isotopic Composition & Mass Contribution
For precise analytical characterization, the mass contribution of each element is detailed below:

Carbon (C₉):

Hydrogen (H₉):

Oxygen (O₃):

Fluorine (F):

Total Average MW:184.166 g/mol

Synthetic Protocol: MOM Protection
The synthesis of 3-Fluoro-2-(methoxymethoxy)benzaldehyde typically proceeds via the

protection of 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde) using chloromethyl

methyl ether (MOM-Cl).
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⚠️ Safety Warning: MOM-Cl is a known human carcinogen. All procedures must be conducted

in a fume hood with double-gloving and appropriate respiratory protection.

Reagents & Materials
Substrate: 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 – 1.5 eq)

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous DCM (

concentration).

Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA dropwise via syringe.

Stir for 15 minutes to ensure deprotonation of the phenol.

Protection: Add MOM-Cl dropwise over 20 minutes. Maintain temperature at 0°C to prevent

exotherms.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by the less polar product (

).
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Workup: Quench with saturated aqueous

. Extract the aqueous layer with DCM (

).

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0

10% EtOAc in Hexanes).

Reaction Mechanism Visualization
The following diagram illustrates the base-mediated nucleophilic substitution mechanism.
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Figure 1: Mechanism of MOM protection. The phenolic oxygen is deprotonated by DIPEA,

generating a phenoxide that attacks the electrophilic carbon of MOM-Cl.

Applications in Drug Development
This compound is a vital intermediate for synthesizing Benzoxaboroles, a class of boron-

containing drugs (e.g., Tavaborole, Crisaborole) used for treating inflammatory conditions and

fungal infections.

Why Use the MOM Group?
Orthogonal Stability: The MOM group is stable against bases (e.g., n-BuLi used to install

boron) and oxidizing agents.
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Directed Ortho-Metalation (DoM): The oxygen of the MOM group can coordinate with

Lithium, directing metalation to the adjacent C3 or C4 position, facilitating precise

functionalization of the aromatic ring.

Late-Stage Deprotection: It can be removed in the final step using mild acid (e.g.,

in MeOH), which is compatible with the sensitive boron-oxygen bonds in benzoxaboroles.

Synthetic Workflow: Benzoxaborole Precursor
The diagram below depicts how this specific aldehyde fits into a broader drug synthesis

campaign.
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Figure 2: Strategic role of 3-Fluoro-2-(methoxymethoxy)benzaldehyde in synthesizing

boron-based therapeutics.

Analytical Quality Control
To validate the identity of the synthesized compound, researchers should verify the following

spectral markers:
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¹H NMR (400 MHz, CDCl₃):

Aldehyde (-CHO): Singlet at

ppm.

MOM (-OCH₂O-): Singlet at

ppm.

Methoxy (-OCH₃): Singlet at

ppm.

Aromatic Protons: Multiplets in the

ppm range, showing coupling with Fluorine.

¹⁹F NMR:

Single peak around

to

ppm (relative to

).

Mass Spectrometry (ESI+):

Look for

or

.

References
Boroncore. (2024). 3-Fluoro-2-(methoxymethoxy)benzaldehyde Product Data. Retrieved

from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13437012/docs?utm_src=pdf-body#technical-guide-3-fluoro-2-methoxymethoxy-benzaldehyde
https://www.boroncore.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
Wiley-Interscience. (Standard reference for MOM protection protocols).
Akama, T., et al. (2013). Discovery of Tavaborole: A Boron-Based Pharmaceutical.
Bioorganic & Medicinal Chemistry Letters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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